(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid
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Overview
Description
(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid is an organic compound containing boron. It is characterized by its white to pale yellow crystalline appearance and high solubility in most organic solvents such as dimethyl sulfoxide and acetonitrile . This compound is widely used in organic synthesis, particularly as a boron reagent and catalyst in various reactions.
Preparation Methods
The synthesis of (5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid can be achieved through the reaction of boronic acid with the corresponding organic molecule under controlled conditions to ensure high yield and purity . One common method involves the hydroboration of alkenes or alkynes, which is a rapid process that adds a B-H bond over the unsaturated carbon-carbon bond . Industrial production methods typically involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to optimize yield and minimize impurities.
Chemical Reactions Analysis
(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Scientific Research Applications
(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid has a wide range of applications in scientific research:
Biology: This compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of compounds with therapeutic potential.
Industry: It is used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of (5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium-halide complex.
Transmetalation: The boronic acid transfers its organic group to the palladium, forming a palladium-organic complex.
Reductive Elimination: The palladium-organic complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
(5-Phenyl-5H-benzo[b]carbazol-1-yl)boronic acid is unique due to its specific structure and reactivity. Similar compounds include:
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid: A closely related compound with a different substitution pattern on the carbazole ring.
Pinacol boronic esters: These are also used in coupling reactions but have different reactivity and stability profiles.
This compound’s unique structure allows for specific interactions in chemical reactions, making it a valuable tool in organic synthesis and materials science.
Properties
Molecular Formula |
C22H16BNO2 |
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Molecular Weight |
337.2 g/mol |
IUPAC Name |
(5-phenylbenzo[b]carbazol-1-yl)boronic acid |
InChI |
InChI=1S/C22H16BNO2/c25-23(26)19-11-6-12-20-22(19)18-13-15-7-4-5-8-16(15)14-21(18)24(20)17-9-2-1-3-10-17/h1-14,25-26H |
InChI Key |
ZTVSWHLPEGBJIB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)N(C3=CC4=CC=CC=C4C=C32)C5=CC=CC=C5)(O)O |
Origin of Product |
United States |
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